Norbaeocystin

Overview

Description

Synthesis Analysis

Norbaeocystin is synthesized from Psilocybe baeocystis, alongside baeocystin, as analogs of psilocybin. These compounds are isolated using advanced spectral analysis techniques, revealing their synthesis pathways and structural determinants (Leung & Paul, 1968). Recent efforts have enhanced the enzymatic production of psilocybin and its derivatives, including this compound, by utilizing substrate flexibility and less cost-intensive methods, highlighting the advances in synthetic approaches for these compounds (Blei, Baldeweg, Fricke, & Hoffmeister, 2018).

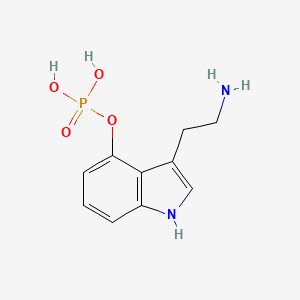

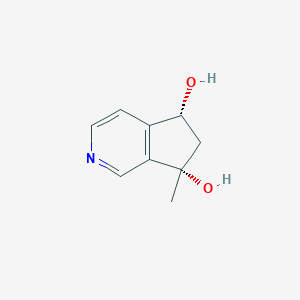

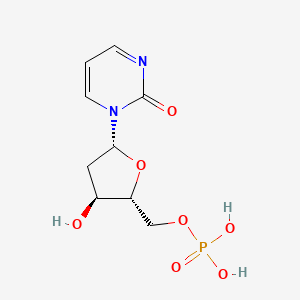

Molecular Structure Analysis

This compound's structure is characterized by its 4-phosphoryloxytryptamine backbone, sharing similarities with psilocybin but differing by the absence of a methyl group, which significantly impacts its pharmacological properties. The structural elucidation of this compound and related compounds has been achieved through ultraviolet, infrared, and mass spectral analyses, providing a deep understanding of its molecular framework (Leung & Paul, 1968).

Chemical Reactions and Properties

This compound's chemical reactivity and interactions derive from its tryptamine core and phosphoryloxy group, which participate in various chemical reactions. While specific reactions of this compound are not extensively documented, related studies on the synthesis of complex molecules using multicomponent reactions provide insights into the types of chemical transformations that this compound could undergo, such as isocyanide-based reactions that offer a versatile scaffold for further chemical modifications (Basso, Banfi, & Riva, 2010).

Physical Properties Analysis

The physical properties of this compound, including solubility, crystallinity, and stability, are crucial for its handling and application in research. Although detailed studies on this compound's physical properties are limited, research on related compounds, such as microcystins, offers parallels in understanding how light and environmental conditions can influence the stability and degradation of structurally similar compounds (Tsuji et al., 1994).

Scientific Research Applications

Identification and Analysis of Norbaeocystin

Baeocystin and this compound in Psilocybe Species Early research identified this compound as a derivative of psilocybin, alongside Baeocystin, from the mushroom species Psilocybe baeocystis. These compounds are analogs of psilocybin, a psychotomimetic substance. The study primarily focused on their chemical structures, using spectral analyses (Leung & Paul, 1968).

Stability and Concentration in Fungi

Stability in Psilocybe Cubensis A 2020 study investigated the stability of various tryptamines, including this compound, in the biomass of the psychotropic mushroom Psilocybe cubensis. The research provided insights into the concentration of these substances under different storage conditions and their analysis using chromatography and mass spectrometry (Gotvaldová et al., 2020).

Biocatalytic Production and Derivatives

Enzymatic Route for Psilocybin and Derivatives In 2018, research explored the enzymatic production of psilocybin and its derivatives, including this compound. The study focused on using TrpB, a tryptophan synthase from Psilocybe cubensis, to demonstrate psilocybin formation from cost-effective substrates. This advancement has implications for pharmaceutical interest in these compounds (Blei et al., 2018).

Mechanism of Action

Target of Action

Norbaeocystin is a naturally occurring compound found in several species of psychedelic mushrooms . It is an analog of psilocybin, a well-known psychedelic compound .

Mode of Action

The exact mode of action of this compound is still under investigation. This suggests that its effects might be localized to the peripheral system rather than the central nervous system .

Biochemical Pathways

This compound is a tryptamine derivative, and its chemical structure is an indole consisting of a benzene ring and a pyrrole ring . It is an N-demethylated derivative of baeocystin (itself an N-demethylated derivative of psilocybin), and a phosphorylated derivative of 4-hydroxytryptamine . The latter is notable as a positional isomer of serotonin, which is 5-hydroxytryptamine

Pharmacokinetics

Result of Action

Some research suggests that when combined with psilocybin, this compound may amplify the effects of psilocybin . .

Action Environment

As a naturally occurring compound in psychedelic mushrooms, it is likely that factors such as the mushroom’s growth conditions could potentially influence the production and potency of this compound .

Safety and Hazards

Future Directions

Norbaeocystin is a naturally occurring compound in several species of psychedelic mushrooms . Scientists think it may have a role in new production methods of psilocybin . Whether it is psychoactive is unknown, but research combining the compound with psilocybin shows a possible amplification of effects . This compound may also influence the gut microbiome, a new angle on mental health treatment . Future research in this area will benefit from shifting the focus from magic mushrooms to the active molecules within them .

properties

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGYCWFBVEAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193769 | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21420-59-7 | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbaeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORBAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8CA0W9FJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

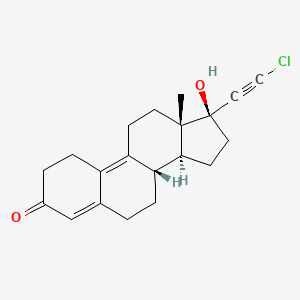

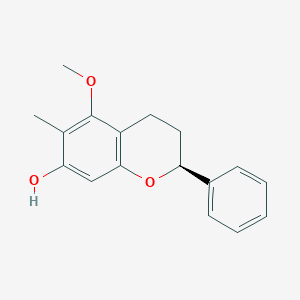

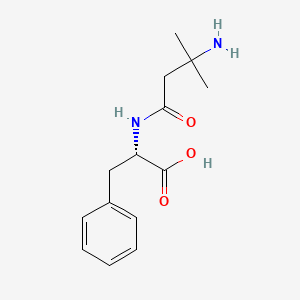

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)

![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)

![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)

![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)